molecular formula C9H12BrNO B12109468 5-Bromo-2-sec-butoxypyridine

5-Bromo-2-sec-butoxypyridine

Katalognummer: B12109468
Molekulargewicht: 230.10 g/mol
InChI-Schlüssel: PKMKUNRBMJKQFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-sec-butoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, where the hydrogen atom at the 5th position is replaced by a bromine atom and the hydrogen atom at the 2nd position is replaced by a sec-butoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-sec-butoxypyridine typically involves the bromination of 2-sec-butoxypyridine. One common method is the reaction of 2-sec-butoxypyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis. The final product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-sec-butoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The sec-butoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-azido-2-sec-butoxypyridine or 5-thiocyanato-2-sec-butoxypyridine.

    Oxidation: Formation of 2-sec-butoxy-5-pyridinecarboxaldehyde.

    Reduction: Formation of 2-sec-butoxypiperidine.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-sec-butoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-sec-butoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and sec-butoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 5-Bromo-2-ethoxypyridine
  • 5-Bromo-2-isopropoxypyridine

Uniqueness

Compared to its analogs, 5-Bromo-2-sec-butoxypyridine offers a unique combination of steric and electronic properties due to the sec-butoxy group. This can result in different reactivity patterns and biological activities, making it a valuable compound for specific applications where other analogs may not be as effective .

Eigenschaften

Molekularformel

C9H12BrNO

Molekulargewicht

230.10 g/mol

IUPAC-Name

5-bromo-2-butan-2-yloxypyridine

InChI

InChI=1S/C9H12BrNO/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3H2,1-2H3

InChI-Schlüssel

PKMKUNRBMJKQFX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1=NC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.